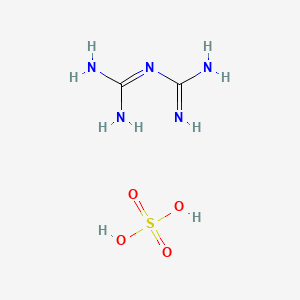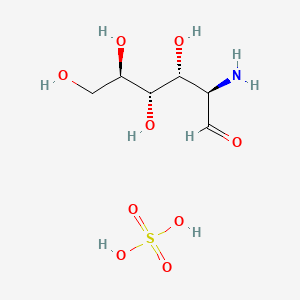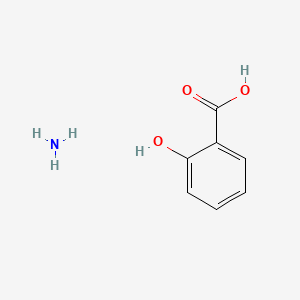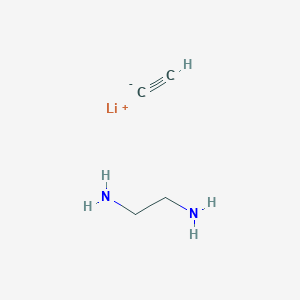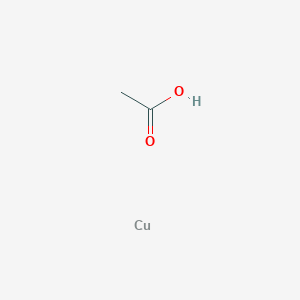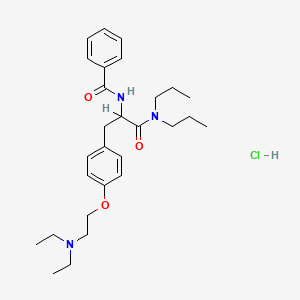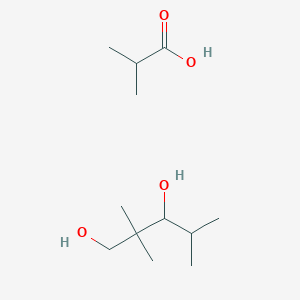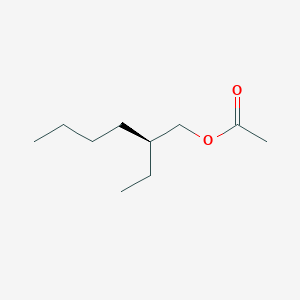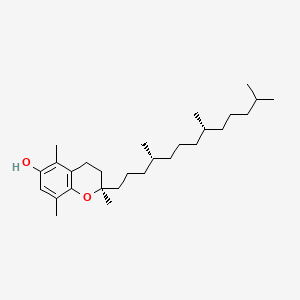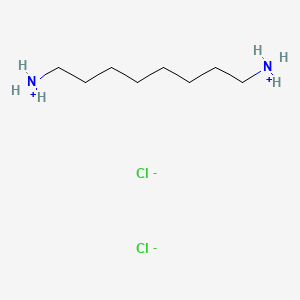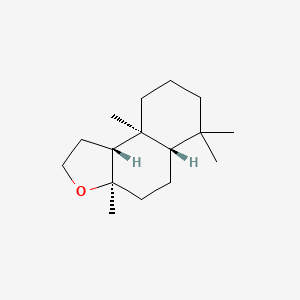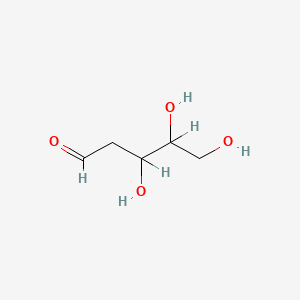
3,4,5-Trihydroxypentanal
Übersicht
Beschreibung
2-deoxypentose is a hydroxyaldehyde that is pentanal carrying three hydroxy substituents at positions 3, 4 and 5. It is a deoxypentose, a hydroxyaldehyde and a triol. It derives from a hydride of a pentanal.
3,4,5-Trihydroxypentanal is a natural product found in Homo sapiens with data available.
Wissenschaftliche Forschungsanwendungen
Solubility in Ethanol-Water Solutions
Research has shown that saccharides like 3,4,5-Trihydroxypentanal exhibit varying solubilities in ethanol-water mixtures. The study by Gong, Wang, Zhang, and Qu (2012) found that the solubility of saccharides in these mixtures increases with temperature and decreases with the ethanol mass fraction in the solvent (Gong et al., 2012).
Cyclization in Homogenous Gas Phase Process
Dibble (2007) studied the cyclization of hydroxycarbonyls derived from alkanes, including 3,4,5-Trihydroxypentanal. The research concluded that such cyclization to form saturated furans in a homogenous gas phase is unlikely due to high activation barriers (Dibble, 2007).
Synthesis of Talaromycin A
Guanti, Banfi, Narisano, and Zannetti (1993) utilized 3,4,5-Trihydroxypentanal in the synthesis of Talaromycin A. They employed it as a chiral building block in the enantiospecific and diastereoselective synthesis of pyrane and pentanal derivatives (Guanti et al., 1993).
Biological Activities
Prichard, Campkin, O'Brien, Kato, Fleet, and Simone (2018) studied 3,4,5-Trihydroxypiperidines, which are analogues of pentose monosaccharides like 3,4,5-Trihydroxypentanal. They found these compounds show biological activities extending beyond glycosidase inhibition, including immunosuppressant and antibacterial activities (Prichard et al., 2018).
Antitumor Activity
Kaur, Sharma, Sharma, and Bansal (2010) explored the chemopreventive effects of triterpenoids, structurally similar to 3,4,5-Trihydroxypentanal, in skin tumor models in mice. They found that these compounds significantly influenced the expression of transcription factors linked to cancer development (Kaur et al., 2010).
Synthesis and Physical-Chemical Properties
Samelyuk and Kaplaushenko (2013) focused on synthesizing new compounds with potential pharmacological activities, involving structural analogues of 3,4,5-Trihydroxypentanal. They examined the relationship between chemical structure and biological activity, contributing to the development of new medicinal compounds (Samelyuk & Kaplaushenko, 2013).
Self-Assembly and Removal of Toxic Dye
Panja and Bag (2020) studied the self-assembly of erythrodiol, a compound related to 3,4,5-Trihydroxypentanal, in various solvents. They demonstrated its application in the removal of toxic dyes from water, showcasing its potential in environmental applications (Panja & Bag, 2020).
Mechanism of Adenosylcobalamin-Dependent Diol Dehydrase
Golding, Sell, and Sellars (1980) conducted model experiments relevant to the mechanism of adenosylcobalamin-dependent diol dehydrase using dihydroxyalkyl radicals, related to 3,4,5-Trihydroxypentanal. This study provided insights into the biochemical processes involving similar compounds (Golding et al., 1980).
Eigenschaften
IUPAC Name |
3,4,5-trihydroxypentanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSAQIRZKANQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862138 | |
| Record name | 2-Deoxypentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-2-Deoxyribose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13635 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,4,5-Trihydroxypentanal | |
CAS RN |
408526-38-5, 533-67-5 | |
| Record name | 2-Deoxypentose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-erythro-Pentose, 2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



